molecular formula C6H12Cl2N2S B6185946 methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 2639410-01-6

methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B6185946
CAS No.: 2639410-01-6
M. Wt: 215.1
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate temperature conditions, often in the presence of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways. For example, thiazole derivatives can bind to DNA and interfere with the activity of topoisomerase enzymes, resulting in DNA strand breaks and cell death .

Comparison with Similar Compounds

Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can differ significantly from other thiazole derivatives .

Properties

CAS No.

2639410-01-6

Molecular Formula

C6H12Cl2N2S

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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